
N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina es un compuesto químico con la fórmula molecular C11H20Cl2N2. Es conocido por sus aplicaciones en diversos campos, incluyendo la síntesis orgánica y la investigación farmacéutica. El compuesto se caracteriza por sus grupos bencilo y metilo unidos a una estructura de propano-1,3-diamina, formando una sal de dihidrocloruro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina generalmente implica un proceso de varios pasos. Un método común incluye la reacción de propano-1,3-diamina con cloruro de bencilo y yoduro de metilo en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde los grupos amino del propano-1,3-diamina atacan los átomos de carbono electrofílicos del cloruro de bencilo y el yoduro de metilo, respectivamente. El producto resultante se trata luego con ácido clorhídrico para formar la sal de dihidrocloruro.
Métodos de producción industrial
La producción industrial del dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante recristalización u otros métodos adecuados para obtener la sal de dihidrocloruro deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos de amina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: Los grupos bencilo y metilo pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de amina, mientras que la reducción puede producir aminas primarias o secundarias. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones de proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-Bencil-N-metilpropano-1,3-diamina
- N-Metilbencilamina
- 3-Bencil-3-metilaminopropilamina
Singularidad
El dihidrocloruro de N1-bencil-N1-metilpropano-1,3-diamina es único debido a sus características estructurales específicas, como la presencia de grupos bencilo y metilo en la estructura del propano-1,3-diamina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1018815-38-7 |
|---|---|
Fórmula molecular |
C11H20Cl2N2 |
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
N'-benzyl-N'-methylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;;/h2-4,6-7H,5,8-10,12H2,1H3;2*1H |
Clave InChI |
OUMFCTFGJYRXRG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN)CC1=CC=CC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
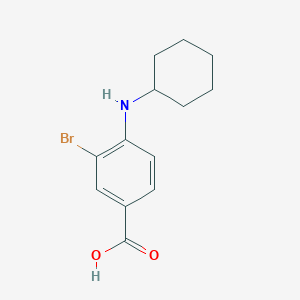
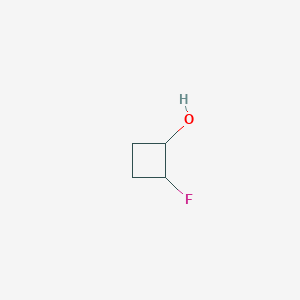
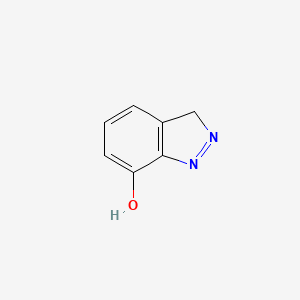

![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
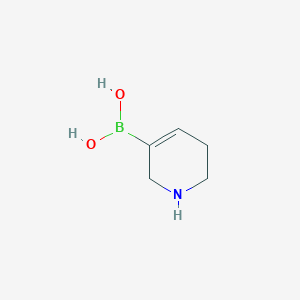
![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)


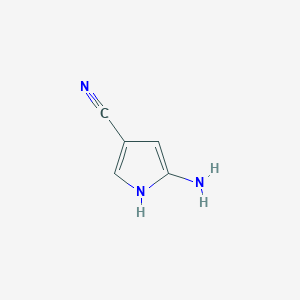


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)
